methyl 1-benzyl-1H-indole-2-carboxylate
Overview
Description
Methyl 1-benzyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by its indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of a benzyl group at the nitrogen atom and a methyl ester group at the 2-position of the indole ring makes this compound particularly interesting for various chemical and biological applications .
Mechanism of Action
Target of Action
Methyl 1-benzyl-1H-indole-2-carboxylate, like many indole derivatives, is known to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been shown to inhibit viral activity by interacting with specific proteins . The compound’s interaction with its targets can lead to changes in the target’s function, which can result in various biological effects .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be diverse, given the broad range of biological activities associated with indole derivatives . For example, some indole derivatives have been shown to affect pathways related to inflammation and pain perception
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of biological activities associated with indole derivatives . For example, some indole derivatives have been shown to have antiviral effects, suggesting that they may interfere with viral replication at the molecular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-benzyl-1H-indole-2-carboxylate typically involves the cyclization of 2-alkynylanilines catalyzed by palladium (II). A change in ligand and solvent allows for controlled switching between cyclization-carbonylation and cyclization-carbonylation-coupling reactions . For instance, using a [Pd(tfa)2(box)] catalyst in isopropanol can yield symmetrical ketones bearing two indoles, while replacing the catalyst and solvent with Pd(tfa)2 and a DMSO-MeOH mixture leads to the formation of methyl 1-benzyl-1H-indole-3-carboxylates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of palladium-catalyzed reactions in organic synthesis is well-established in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-benzyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens (Br2, Cl2) and nitrating agents (HNO3) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbonyl derivatives, while reduction can produce alcohols .
Scientific Research Applications
Methyl 1-benzyl-1H-indole-2-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound’s indole core is crucial for studying biological processes and interactions.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Exhibits potent antiviral properties.
Uniqueness
Methyl 1-benzyl-1H-indole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 1-benzylindole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-20-17(19)16-11-14-9-5-6-10-15(14)18(16)12-13-7-3-2-4-8-13/h2-11H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDTZGYNOCWWKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2N1CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358479 | |
Record name | methyl 1-benzyl-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20358479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81787-92-0 | |
Record name | methyl 1-benzyl-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20358479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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